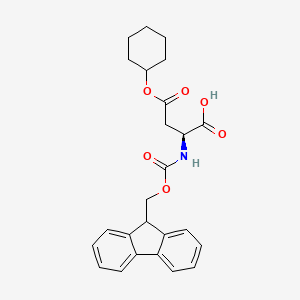

Fmoc-Asp(OcHex)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMZRMNYEXIKQI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662449 | |

| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130304-80-2 | |

| Record name | (2S)-4-(Cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mitigating Aspartimide Formation in Fmoc-SPPS: An Evaluation of Sterically Hindered Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of peptides containing aspartic acid (Asp) via Fmoc-based solid-phase peptide synthesis (SPPS) is frequently complicated by the formation of an aspartimide intermediate. This deleterious side reaction leads to a mixture of impurities, including α- and β-peptides and racemized products, which severely compromises the yield and purity of the target peptide. This technical guide addresses this critical challenge by exploring the primary mitigation strategy: the use of sterically demanding side-chain protecting groups for the Asp residue. While historical precedent exists for the use of groups like cyclohexyl ester (OcHex) in Boc-based synthesis, this document focuses on modern, validated solutions for the Fmoc strategy. We provide a quantitative comparison of advanced protecting groups, detailed experimental protocols, and a mechanistic overview to equip researchers with the knowledge to select the optimal strategy for synthesizing challenging aspartic acid-containing peptides.

The Core Challenge: Aspartimide Formation

During the iterative piperidine-mediated deprotection steps in Fmoc-SPPS, the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid residue can be deprotonated. This initiates a nucleophilic attack on the side-chain β-carboxyl group of Asp, leading to an intramolecular cyclization. The resulting five-membered succinimide (B58015) ring is known as an aspartimide.[1][2]

This intermediate is highly unstable and susceptible to further reactions:

-

Ring-opening: Nucleophilic attack by piperidine (B6355638) or water can open the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1]

-

Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp peptides that are nearly impossible to separate from the desired L-Asp product.[3]

This side reaction is particularly pronounced in sequences where Asp is followed by residues with low steric bulk, such as Glycine (Asp-Gly), Asparagine (Asp-Asn), or Serine (Asp-Ser).[4]

Caption: Base-catalyzed pathway of aspartimide formation in Fmoc-SPPS.

The Role of Side-Chain Protection: A Historical Perspective on Asp(OcHex)

The primary strategy to suppress aspartimide formation is to sterically shield the β-carboxyl group of the aspartic acid residue. Historically, within the framework of Boc-based SPPS, the cyclohexyl ester protecting group (OcHex) was used for this purpose with considerable success, leading to minimal aspartimide formation during chain assembly. However, the Boc/Bzl strategy requires harsh acidic conditions (e.g., liquid hydrogen fluoride, HF) for final cleavage, which can promote acid-catalyzed aspartimide formation.

For the milder, more common Fmoc/tBu strategy, the standard protecting group has been the tert-butyl ester (OtBu). While compatible with TFA cleavage, Asp(OtBu) offers insufficient steric protection to prevent base-mediated aspartimide formation in susceptible sequences. This has driven the development of more sterically demanding protecting groups specifically for Fmoc-SPPS, rendering Fmoc-Asp(OcHex)-OH a non-standard reagent for this methodology.

Modern Strategies: Leveraging Steric Hindrance with Advanced Protecting Groups

To overcome the limitations of Fmoc-Asp(OtBu)-OH, a new generation of derivatives with bulky side-chain esters has been developed. These groups physically obstruct the backbone amide nitrogen, preventing it from achieving the necessary proximity to attack the side-chain carbonyl.

Key examples include:

-

Fmoc-Asp(OMpe)-OH: The 3-methyl-3-pentyl ester group is significantly bulkier than OtBu and provides a notable reduction in aspartimide formation.

-

Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl ester is a highly effective, large, and flexible protecting group that offers superior protection, reducing aspartimide-related byproducts and racemization to negligible levels even in the most challenging sequences.

Caption: Steric hindrance from a bulky protecting group blocks aspartimide formation.

Quantitative Comparison of Aspartic Acid Protecting Groups

The efficacy of different side-chain protecting groups has been quantified using model peptides known to be highly susceptible to aspartimide formation, such as the scorpion toxin II fragment (VKDXYI). The following table summarizes comparative data after prolonged exposure to piperidine, simulating numerous deprotection cycles.

| Protecting Group Derivative | Model Sequence (X=G) % Target Peptide Remaining | Model Sequence (X=N) % D-Asp Formed | Key Advantage |

| Fmoc-Asp(OtBu)-OH | ~55% | High | Standard, cost-effective for non-problematic sequences. |

| Fmoc-Asp(OMpe)-OH | ~85% | Moderate | Good reduction in side reactions due to increased bulk. |

| Fmoc-Asp(OBno)-OH | >99% | Very Low | Superior suppression of both aspartimide formation and racemization. |

| Data is compiled from studies on the VKDGYI model peptide after extended treatment with 20% piperidine in DMF. |

Recommended Experimental Protocols

The successful incorporation of sterically hindered Asp derivatives requires optimized protocols. Standard coupling times may be insufficient, and careful attention to Fmoc deprotection is critical.

Protocol for Incorporation of Fmoc-Asp(OBno)-OH

This protocol outlines the manual coupling of a sterically hindered Asp derivative onto a resin-bound peptide.

Materials:

-

Peptide-resin with free N-terminal amine

-

Fmoc-Asp(OBno)-OH (3.0 eq)

-

HBTU (2.9 eq) or HATU (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

DMF (Peptide synthesis grade)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the preceding residue has been removed using a standard deprotection protocol (e.g., 2 x 10 min with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH and HBTU/HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, reaction time can be extended or a second coupling can be performed.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to prepare for the next cycle.

-

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Caption: Experimental workflow for a single SPPS coupling cycle.

Protocol for Modified Fmoc Deprotection

As an alternative or complementary strategy, modifying the deprotection conditions can reduce the propensity for aspartimide formation, even when using Fmoc-Asp(OtBu)-OH.

Reagent Preparation:

-

Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt (1-hydroxybenzotriazole) or a small amount of formic acid. The acidic additive tempers the basicity of the solution, reducing the rate of backbone amide deprotonation.

Procedure:

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add the modified deprotection solution to the resin.

-

Agitate gently for the standard deprotection time (e.g., 2 x 10 minutes).

-

Drain the solution and wash the resin thoroughly with DMF before proceeding to the coupling step.

Conclusion and Recommendations

The prevention of aspartimide formation is a critical consideration for the successful synthesis of aspartic acid-containing peptides. While the standard Fmoc-Asp(OtBu)-OH is adequate for many applications, sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs demand a more robust strategy.

-

High-Risk Sequences: For peptides containing problematic motifs, the use of a sterically hindering protecting group is strongly recommended. Fmoc-Asp(OBno)-OH represents the current state-of-the-art, offering the highest level of protection against both aspartimide formation and racemization.

-

Moderate-Risk Sequences: Fmoc-Asp(OMpe)-OH provides a good balance of protection and cost-effectiveness.

-

General Optimization: For all syntheses involving aspartic acid, employing modified deprotection conditions (e.g., addition of HOBt) can serve as a valuable and cost-effective measure to improve the purity of the crude product.

By selecting the appropriate protecting group and optimizing reaction conditions, researchers can overcome the challenge of aspartimide formation and significantly improve the efficiency and reliability of their peptide synthesis endeavors.

References

Understanding and Mitigating Aspartimide Formation in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation is a significant and often troublesome side reaction encountered during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This intramolecular cyclization reaction can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides, as well as racemized products, ultimately impacting the yield and purity of the target peptide.[1][2] This guide provides an in-depth overview of the mechanisms underlying aspartimide formation, factors influencing its occurrence, and strategies for its suppression, supported by quantitative data and detailed experimental protocols.

The Mechanism of Aspartimide Formation

Aspartimide formation is initiated during the base-catalyzed removal of the Fmoc protecting group, typically with piperidine (B6355638). The process begins with the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid residue, which is usually protected as an ester (e.g., tert-butyl ester, OtBu). This intramolecular cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide intermediate.[3]

This aspartimide intermediate is highly susceptible to nucleophilic attack. Piperidine present in the deprotection solution can attack the aspartimide, leading to the formation of both α- and β-piperidide adducts. Furthermore, the intermediate can be hydrolyzed by trace amounts of water, yielding a mixture of α- and β-aspartyl peptides. A critical consequence of aspartimide formation is the potential for racemization at the α-carbon of the aspartic acid residue.[4][5]

// Nodes Peptide [label="Peptide with Asp(OtBu)-Xaa", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated_Peptide [label="Deprotonated Backbone Amide", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Racemized_Aspartimide [label="Racemized Aspartimide", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Peptide [label="α-Aspartyl Peptide\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Aspartyl Peptide\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Piperidide [label="α-Piperidide Adduct\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Piperidide [label="β-Piperidide Adduct\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Alpha_Peptide [label="Racemized α-Aspartyl Peptide\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Beta_Peptide [label="Racemized β-Aspartyl Peptide\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Peptide -> Deprotonated_Peptide [label="Piperidine", color="#4285F4"]; Deprotonated_Peptide -> Aspartimide [label="Intramolecular\nCyclization", color="#4285F4"]; Aspartimide -> Racemized_Aspartimide [label="Epimerization", color="#4285F4"]; Aspartimide -> Alpha_Peptide [label="+ H₂O", color="#4285F4"]; Aspartimide -> Beta_Peptide [label="+ H₂O", color="#4285F4"]; Aspartimide -> Alpha_Piperidide [label="+ Piperidine", color="#4285F4"]; Aspartimide -> Beta_Piperidide [label="+ Piperidine", color="#4285F4"]; Racemized_Aspartimide -> Racemized_Alpha_Peptide [label="+ H₂O", color="#4285F4"]; Racemized_Aspartimide -> Racemized_Beta_Peptide [label="+ H₂O", color="#4285F4"]; } "Mechanism of Aspartimide Formation and Subsequent Side Reactions."

Factors Influencing Aspartimide Formation

Several factors have a significant impact on the propensity for aspartimide formation during Fmoc-SPPS. Understanding these factors is crucial for developing effective mitigation strategies.

-

Amino Acid Sequence: The identity of the amino acid residue immediately following the aspartic acid (the Asp-Xaa motif) is a primary determinant. Sequences where Xaa is Glycine (Gly), Asparagine (Asn), Serine (Ser), or Arginine (Arg) are particularly susceptible due to the lack of steric hindrance, with Asp-Gly being the most problematic sequence.

-

Fmoc Deprotection Conditions: The choice of base, its concentration, and the duration of the deprotection step are critical. Stronger bases like piperidine and longer exposure times increase the likelihood of aspartimide formation.

-

Temperature: Elevated temperatures during synthesis can accelerate the rate of aspartimide formation.

-

Solvent: The polarity of the solvent plays a role, with higher polarity solvents potentially leading to more aspartimide formation.

-

Side-Chain Protecting Group: The nature of the protecting group on the β-carboxyl of the aspartic acid influences the rate of cyclization. Less bulky protecting groups offer less steric hindrance to the intramolecular attack.

// Core Concept Aspartimide_Formation [label="Aspartimide Formation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Factors Sequence [label="Peptide Sequence\n(Asp-Xaa Motif)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection Conditions\n(Base, Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; Protecting_Group [label="Asp Side-Chain\nProtecting Group", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Sequence -> Aspartimide_Formation; Deprotection -> Aspartimide_Formation; Temperature -> Aspartimide_Formation; Solvent -> Aspartimide_Formation; Protecting_Group -> Aspartimide_Formation; } "Key Factors Influencing Aspartimide Formation."

Strategies for Suppression

A variety of strategies have been developed to minimize or eliminate aspartimide formation. These can be broadly categorized into modification of deprotection conditions, use of alternative side-chain protecting groups, and backbone protection.

A straightforward approach is to modify the deprotection conditions to reduce the rate of the base-catalyzed cyclization.

-

Use of Weaker Bases: Replacing piperidine with a weaker base, such as morpholine (B109124) or dipropylamine (B117675) (DPA), has been shown to reduce aspartimide formation. However, these weaker bases may require longer reaction times for complete Fmoc removal.

-

Addition of Acidic Modifiers: The addition of an acidic additive to the piperidine solution can buffer its basicity and significantly suppress aspartimide formation. 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma) have been effectively used for this purpose. The addition of small amounts of organic acids like formic acid has also proven effective.

Employing bulkier ester protecting groups on the aspartic acid side chain can sterically hinder the intramolecular nucleophilic attack.

-

Bulky Ester Protecting Groups: Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Tpe) have shown improvement over the standard tert-butyl (tBu) group. A particularly effective protecting group is the 3,4-dihydro-4-oxobenzotriazin-3-ylmethyl (OBno) group, which has demonstrated a significant reduction in aspartimide formation, even in challenging sequences.

-

Non-Ester-Based Protecting Groups: To completely avoid the ester functionality, non-ester-based protecting groups have been developed. For instance, cyanosulfurylides mask the carboxylic acid with a stable C-C bond, thereby preventing cyclization. Another approach is the use of a hydrazide protecting group, which can be converted to the native aspartic acid post-synthesis.

This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid, thus preventing it from acting as a nucleophile.

-

N-Substituted Amino Acids: The introduction of a substituent on the backbone nitrogen of the C-terminal residue to the aspartic acid can completely eliminate aspartimide formation. This can be achieved by using N-α-alkylated dipeptides or by incorporating protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen.

// Goal Suppression [label="Suppression of\nAspartimide Formation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Strategies Modified_Deprotection [label="Modified Deprotection Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Chain_Protection [label="Alternative Asp Side-Chain\nProtecting Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Backbone_Protection [label="Backbone Protection", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-strategies Weaker_Bases [label="Weaker Bases\n(e.g., Morpholine, DPA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Acidic_Additives [label="Acidic Additives\n(e.g., HOBt, Oxyma)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bulky_Esters [label="Bulky Ester Groups\n(e.g., OMpe, OBno)", fillcolor="#FFFFFF", fontcolor="#202124"]; Non_Ester_Groups [label="Non-Ester Groups\n(e.g., Cyanosulfurylides)", fillcolor="#FFFFFF", fontcolor="#202124"]; N_Substitution [label="N-Substituted Amino Acids\n(e.g., Hmb)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Suppression -> Modified_Deprotection; Suppression -> Side_Chain_Protection; Suppression -> Backbone_Protection; Modified_Deprotection -> Weaker_Bases; Modified_Deprotection -> Acidic_Additives; Side_Chain_Protection -> Bulky_Esters; Side_Chain_Protection -> Non_Ester_Groups; Backbone_Protection -> N_Substitution; } "Overview of Strategies to Suppress Aspartimide Formation."

Quantitative Data on Aspartimide Formation

The effectiveness of different suppression strategies can be quantitatively compared. The following tables summarize data from studies on model peptides prone to aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

This table presents the percentage of the desired peptide product (VKDGYI) remaining after prolonged treatment with 20% piperidine in DMF, which simulates multiple deprotection cycles.

| Asp Protecting Group | Desired Peptide (%) | Aspartimide-Related Impurities (%) |

| OtBu | 45 | 55 |

| OMpe | 78 | 22 |

| OBno | 95 | 5 |

Data sourced from comparative studies.

Table 2: Composition of Crude Peptides after Extended Piperidine Treatment

This table shows the composition of crude products from the synthesis of the Scorpion toxin II peptide fragment (VKDXYI) after treatment with 20% piperidine in DMF for 200 minutes at room temperature, simulating 100 deprotection cycles.

| X in VKDXYI | Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | α/β-piperidides (%) | D-Asp (%) |

| Gly | OtBu | 44.9 | 10.4 | 44.7 | 10.1 |

| OMpe | 78.1 | 4.3 | 17.6 | 4.8 | |

| OBno | 90.4 | 1.2 | 8.4 | 0.8 | |

| Asn | OtBu | 76.5 | 1.9 | 21.6 | 2.5 |

| OMpe | 94.6 | 0.2 | 5.2 | 0.4 | |

| OBno | 99.3 | <0.1 | 0.7 | <0.1 | |

| Arg | OtBu | 85.5 | 1.1 | 13.4 | 1.1 |

| OMpe | 97.4 | <0.1 | 2.6 | 0.1 | |

| OBno | 99.5 | <0.1 | 0.5 | <0.1 |

Calculation of decay per cycle k: first order decay: N = N₀ · e⁻ᵏᵗ → k = -ln(N)/t ; N₀ = 1; t = number of cycles (100); N = area % of target peptide.

Experimental Protocols

The following are detailed protocols for key methods used to mitigate aspartimide formation.

This protocol describes the use of HOBt as an additive in the piperidine deprotection solution to reduce basicity.

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. To this solution, add HOBt to a final concentration of 0.1 M.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Drain the DMF and add the deprotection solution (prepared in step 1) to the resin.

-

Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).

This protocol outlines the coupling of the sterically hindered Fmoc-Asp(OBno)-OH amino acid.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

This protocol is optimized for coupling the subsequent amino acid onto a sterically hindered residue like α-methyl-Asp, which can be used to prevent aspartimide formation.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the Fmoc-α-Me-Asp residue.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Activation of the Incoming Amino Acid: In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of a suitable coupling reagent like HATU or HCTU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction Time: Allow the coupling to proceed for 2-4 hours. The use of microwave energy is highly recommended to drive the reaction to completion.

-

Monitoring and Washing: Monitor the reaction completion with a Kaiser test and wash the resin with DMF upon completion.

Conclusion

Aspartimide formation remains a persistent challenge in Fmoc-SPPS, but a thorough understanding of its mechanism and influencing factors allows for the implementation of effective suppression strategies. The choice of strategy, whether it be modifying deprotection conditions, utilizing advanced side-chain protecting groups, or employing backbone protection, will depend on the specific peptide sequence and the desired level of purity. For particularly challenging sequences, a combination of these approaches may be necessary to achieve the desired outcome. The continued development of novel protecting groups and methodologies is crucial for advancing the synthesis of complex peptides for research and therapeutic applications.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. benchchem.com [benchchem.com]

- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Fmoc-Asp(OcHex)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of N-α-Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-Asp(OcHex)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding these properties is paramount for the successful synthesis of complex peptides, ensuring high purity and yield. This document offers a comprehensive overview of relevant data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction to this compound

This compound is a derivative of aspartic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the β-carboxyl group is protected by a cyclohexyl (cHex or OcHex) ester. The bulky cyclohexyl group is strategically employed to mitigate a common and problematic side reaction in Fmoc-based SPPS: aspartimide formation. The choice of side-chain protection for aspartic acid is a critical consideration in peptide synthesis, directly impacting the stability of the peptide backbone during repeated base treatments for Fmoc deprotection.

Solubility of this compound

The solubility of protected amino acids is a crucial factor in SPPS, as it directly affects the efficiency of coupling reactions. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purifications. Fmoc-protected amino acids are generally soluble in common organic solvents used in peptide synthesis.[1]

Qualitative Solubility Data

This compound exhibits good solubility in a range of common organic solvents. This broad solubility profile makes it compatible with various SPPS protocols and solvent systems.

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble[2] |

| Chloroform | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Acetone | Soluble |

| N,N-Dimethylformamide (DMF) | Assumed Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Assumed Soluble |

Experimental Protocol for Determining Solubility

A precise determination of solubility can be achieved through the following experimental protocol.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Quantification: Calculate the original concentration in the supernatant based on the dilution factor and the HPLC quantification. This value represents the solubility of this compound in that solvent at the specified temperature.

References

Fmoc-Asp(OcHex)-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Asp(OcHex)-OH, a key building block in modern peptide synthesis. This document details its commercial availability, delves into its application in Solid-Phase Peptide Synthesis (SPPS), and explores the critical considerations for its effective use, particularly in the context of minimizing aspartimide formation.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers specializing in reagents for peptide synthesis. While catalog numbers, purity levels, and available pack sizes are subject to change, the following table provides a summary of prominent suppliers. For the most current pricing and availability, direct inquiry with the respective suppliers is recommended.

| Supplier | Catalog Number (Example) | Purity (Typical) | Pack Sizes (Examples) |

| MedChemExpress | HY-W013659 | ≥98.0% | 1 g, 5 g, 10 g |

| Aapptec | AFD130 | Inquire | Inquire |

| Laibo Chem | --- | Inquire | 100 g |

| ChemicalBook | --- | ≥98% | Inquire |

The Critical Role of this compound in Peptide Synthesis

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-cyclohexyl ester, is a protected amino acid derivative indispensable for the synthesis of complex peptides. The Fmoc group on the α-amine provides temporary protection that is readily removed under basic conditions, while the cyclohexyl (OcHex) ester protects the β-carboxyl group of the aspartic acid side chain.

The choice of the side-chain protecting group for aspartic acid is a critical parameter in Fmoc-based SPPS. A significant challenge during the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a succinimide (B58015) ring, known as an aspartimide. This side reaction can lead to the formation of undesired β-aspartyl peptides and racemization of the aspartic acid residue, complicating purification and reducing the yield of the target peptide. The bulky cyclohexyl ester of this compound provides steric hindrance that can significantly suppress the formation of aspartimide compared to the more commonly used tert-butyl (OtBu) protecting group.

Experimental Protocols: Incorporation of this compound in SPPS

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with the N-terminal Fmoc group removed

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection

-

Coupling Reagents:

-

Option A (Carbodiimide Activation): N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.

-

Option B (Uronium/Aminium Salt Activation): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit (for monitoring coupling completion)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Coupling Procedure

-

Resin Preparation: Following the successful coupling of the preceding amino acid, perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide using 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM.

-

Amino Acid Activation (Pre-activation):

-

In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

For Carbodiimide Activation: Add HOBt or Oxyma Pure (3-5 equivalents) to the amino acid solution. Then, add DIC (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

For Uronium/Aminium Salt Activation: Add the coupling reagent (e.g., HBTU, HATU, or HCTU; 2.9-4.5 equivalents) to the amino acid solution. Just before adding to the resin, add DIPEA (6-10 equivalents).

-

-

Coupling to the Resin: Add the activated this compound solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-4 hours. The optimal coupling time can vary.

-

Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), the coupling step should be repeated (double coupling).

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added Asp residue and the coupling of the next amino acid in the sequence.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OcHex ester) are removed.

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Processes in Peptide Synthesis

General Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative cycle of deprotection and coupling that forms the basis of Fmoc-SPPS.

The Mechanism of Aspartimide Formation

Understanding the mechanism of aspartimide formation is crucial for devising strategies to prevent this unwanted side reaction. The diagram below illustrates the base-catalyzed intramolecular cyclization.

Application Example: Synthesis of Conotoxins and their Signaling Pathway

While direct evidence of this compound being used for the synthesis of a specific conotoxin is not prevalent in readily accessible literature, its properties make it a suitable building block for such complex peptides. Conotoxins are a class of neurotoxic peptides found in the venom of marine cone snails, known for their high specificity and potency as modulators of ion channels.

For instance, α-conotoxins are antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). The synthesis of these peptides often involves the formation of multiple disulfide bridges, a process that requires robust and reliable SPPS methodologies. The use of sterically hindered protecting groups like OcHex can be advantageous in minimizing side reactions during the assembly of the peptide backbone.

Signaling Pathway of an α-Conotoxin

The diagram below illustrates the antagonistic action of a generic α-conotoxin on a nicotinic acetylcholine receptor, a ligand-gated ion channel.

In this pathway, acetylcholine (ACh) normally binds to the nAChR, causing the ion channel to open and leading to membrane depolarization and a subsequent cellular response. The α-conotoxin, synthesized using advanced building blocks like this compound, acts as a competitive antagonist, blocking the binding of ACh and preventing channel opening, thereby inhibiting the cellular response. This mechanism of action is the basis for the therapeutic potential of conotoxins in conditions such as chronic pain.

Conclusion

This compound is a valuable reagent for peptide synthesis, offering a strategic advantage in the synthesis of aspartic acid-containing peptides by minimizing the risk of aspartimide formation. A thorough understanding of its properties, coupled with optimized coupling protocols, enables researchers and drug development professionals to synthesize complex and high-purity peptides for a wide range of applications, from basic research to the development of novel therapeutics.

Fmoc-Asp(OcHex)-OH: A Strategic Approach to the Synthesis of Complex Peptides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex peptides, particularly those containing aspartic acid residues, is a cornerstone of modern drug discovery and development. However, a persistent challenge in solid-phase peptide synthesis (SPPS) utilizing the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the base-catalyzed formation of aspartimide. This side reaction can significantly compromise the purity, yield, and biological activity of the target peptide. This technical guide explores the use of Fmoc-Asp(OcHex)-OH, an aspartic acid derivative with a cyclohexyl ester side-chain protection, as a strategic tool to mitigate aspartimide formation and facilitate the synthesis of complex, high-purity peptides.

The Challenge of Aspartimide Formation

During the repetitive piperidine-mediated deprotection steps in Fmoc-SPPS, the backbone amide nitrogen can nucleophilically attack the side-chain carbonyl of a neighboring aspartic acid residue. This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, known as an aspartimide. The aspartimide intermediate is susceptible to nucleophilic attack by piperidine (B6355638) or residual water, resulting in a mixture of undesired byproducts, including α- and β-peptides, as well as racemization at the aspartic acid residue.[1] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly prone to this deleterious side reaction.

This compound: A Promising Alternative

While Fmoc-Asp(OtBu)-OH is the standard and most widely used protected aspartic acid derivative, its tert-butyl ester is often not sufficiently sterically hindered to completely prevent aspartimide formation in challenging sequences. Historically, in Boc (tert-butyloxycarbonyl) chemistry-based SPPS, the use of a cyclohexyl (cHex or OcHex) ester for aspartic acid side-chain protection was a known strategy to minimize aspartimide formation.[2] The stability of the O-cyclohexyl (Chx) protecting group under standard Fmoc deprotection conditions (20% piperidine in DMF) has also been demonstrated, making it a theoretically sound choice for Fmoc-SPPS.[2]

The increased steric bulk of the cyclohexyl group compared to the tert-butyl group is believed to be the primary factor in reducing the rate of aspartimide formation. By sterically shielding the side-chain carbonyl, the OcHex group hinders the approach of the backbone amide nitrogen, thus suppressing the intramolecular cyclization.

Quantitative Data on Aspartic Acid Protecting Groups

| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |

| -OtBu | VKDGYI | 20% Piperidine/DMF (prolonged) | High (sequence dependent) | [3] |

| -OMpe | VKDGYI | 20% Piperidine/DMF (prolonged) | Significantly Reduced | [3] |

| -OBno | VKDGYI | 20% Piperidine/DMF (prolonged) | Almost Undetectable | |

| -OcHex | Not available in Fmoc-SPPS | Not available in Fmoc-SPPS | Not available in Fmoc-SPPS |

Data for -OtBu, -OMpe, and -OBno is derived from studies on the model peptide Scorpion toxin II, which is known to be highly susceptible to aspartimide formation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

-

This compound

-

Appropriate solid support (e.g., Rink Amide resin, Wang resin)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF (peptide synthesis grade), DCM, Methanol

-

Washing solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 4 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the coupling is incomplete, a second coupling can be performed.

-

-

Washing: After successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.

-

Peptide Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and characterize by mass spectrometry.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Aspartimide Formation Signaling Pathway

Caption: Mechanism of base-catalyzed aspartimide formation in Fmoc-SPPS.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asp(OcHex)-OH in Automated Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of peptide research and drug development.[1] A significant challenge in Fmoc-SPPS is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that occurs at aspartic acid (Asp) residues.[2] This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs and can lead to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[3][4]

The choice of the side-chain protecting group for the β-carboxyl function of aspartic acid is critical to minimizing aspartimide formation. While the tert-butyl (OtBu) group is the standard protection, its steric hindrance may not be sufficient to prevent this side reaction in susceptible sequences.[5] Historically, the cyclohexyl ester (OcHex) protecting group was effectively used in Boc-based SPPS to reduce aspartimide formation. This application note provides a detailed protocol for the use of Fmoc-Asp(OcHex)-OH in automated Fmoc-SPPS, offering a potential strategy to mitigate aspartimide-related impurities.

Overview of the OcHex Protecting Group

The cyclohexyl (OcHex) ester is a bulkier alternative to the standard tert-butyl (OtBu) ester for protecting the side chain of aspartic acid. This increased steric bulk is intended to physically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby reducing the rate of aspartimide formation. The OcHex group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and is readily cleaved under standard acidic conditions used for final peptide deprotection and cleavage from the resin (e.g., trifluoroacetic acid).

Comparative Data

While direct quantitative comparisons for this compound in automated Fmoc-SPPS are not extensively published, the following table provides an expected performance comparison with the standard Fmoc-Asp(OtBu)-OH based on chemical principles and data from related protecting groups.

| Parameter | Fmoc-Asp(OtBu)-OH | This compound (Expected) | Rationale |

| Aspartimide Formation | Prone to formation, especially in Asp-Gly, Asp-Asn, Asp-Ser sequences. | Lower propensity for aspartimide formation. | The increased steric bulk of the cyclohexyl group is expected to provide greater protection against intramolecular cyclization. |

| Coupling Efficiency | Generally high. | May be slightly lower due to increased steric hindrance. | The bulkier OcHex group might lead to slower coupling kinetics, potentially requiring extended coupling times or double coupling. |

| Final Cleavage | Standard TFA cleavage cocktails are effective. | Cleavable with standard TFA cleavage cocktails. | The cyclohexyl ester is acid-labile and compatible with standard final deprotection protocols. |

| Cost | Standard, cost-effective reagent. | Generally higher cost due to lower demand and potentially more complex synthesis. | |

| Commercial Availability | Widely available from numerous suppliers. | Available from specialized suppliers. |

Experimental Protocols

The following protocols are designed for use with standard automated peptide synthesizers. Instrument parameters should be adjusted according to the manufacturer's recommendations.

Materials

-

Resin: Appropriate for C-terminal acid or amide (e.g., Wang resin, Rink Amide resin).

-

Fmoc-Amino Acids: Standard Fmoc-protected amino acids and this compound.

-

Solvents: High-purity Dimethylformamide (DMF) and Dichloromethane (DCM).

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

Activator: HBTU, HATU, or HCTU.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) (v/v/v/v).

-

Precipitation and Wash Solvent: Cold diethyl ether or MTBE.

Automated Synthesis Cycle for this compound

This protocol outlines a single coupling cycle. The synthesizer will repeat these steps for each amino acid in the sequence.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the reaction vessel.

-

Treat the resin with 20% piperidine in DMF for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution), activator (e.g., HCTU, 4-5 equivalents), in DMF.

-

Activation: Add DIPEA (8-10 equivalents) to the amino acid solution and allow for a pre-activation time of 1-3 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin-containing reaction vessel. Allow the coupling reaction to proceed for 60-120 minutes. For sequences known to be difficult, or if monitoring indicates incomplete coupling, a second coupling (double coupling) is recommended.

-

Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).

-

-

Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10 minutes. Wash with DMF.

Final Cleavage and Deprotection

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Place the dry peptide-resin in a reaction vessel.

-

Add freshly prepared cleavage cocktail (e.g., Reagent B) to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Workflow for Using this compound in Automated SPPS

Caption: Automated peptide synthesis workflow using this compound.

Logical Relationship in Mitigating Aspartimide Formation

Caption: Rationale for using this compound to reduce side reactions.

Conclusion

The use of this compound in automated peptide synthesis offers a valuable strategy for mitigating the formation of aspartimide-related impurities, particularly in challenging peptide sequences. While coupling times may need to be optimized due to the increased steric bulk of the OcHex group, the potential for a cleaner crude product can significantly simplify downstream purification efforts. The protocols provided herein serve as a robust starting point for researchers aiming to improve the quality and yield of synthetic peptides containing aspartic acid.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.cn]

- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

Coupling Efficiency of Fmoc-Asp(OcHex)-OH: A Comparative Analysis of Reagents in Solid-Phase Peptide Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is often challenging due to the propensity for aspartimide formation. This side reaction, which leads to the formation of a succinimide (B58015) intermediate, can result in the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides, complicating purification and reducing the overall yield of the target peptide. The use of the bulky cyclohexyl ester (OcHex) side-chain protecting group on the aspartic acid, as in Fmoc-Asp(OcHex)-OH, is a common strategy to sterically hinder this intramolecular cyclization. However, the steric bulk of the OcHex group can also impede the coupling reaction itself. Therefore, the selection of an appropriate coupling reagent is critical to ensure high coupling efficiency while minimizing aspartimide formation.

This application note provides a comparative overview of the coupling efficiency of this compound with various commonly used coupling reagents in SPPS. It includes a summary of expected performance, detailed experimental protocols, and visualizations to guide researchers in optimizing their peptide synthesis strategies.

Data Presentation: Comparative Coupling Efficiency

While direct head-to-head quantitative data for the coupling of this compound with a wide array of reagents is not extensively consolidated in the literature, we can extrapolate expected performance based on studies of other sterically hindered amino acids and the known reactivity of these reagents. The following table summarizes the anticipated relative efficiency and key considerations for different classes of coupling reagents. For reference, quantitative data from a comparative study on the sterically similar Fmoc-Asp-ODmb is included to provide a reasonable approximation of expected performance.[1]

| Coupling Reagent Class | Reagent Examples | Typical Reaction Time | Expected Coupling Efficiency | Key Considerations |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | 30 - 90 minutes | >98% | Highly efficient and fast, making them a top choice for hindered couplings. HATU is often considered the most reactive. Can be more expensive than other options.[1] |

| Carbodiimides | DIC/Oxyma, DIC/HOBt | 60 - 120 minutes | >97% | A cost-effective and reliable option. Generally slower than aminium/uronium salts. The use of additives like Oxyma or HOBt is crucial to suppress racemization.[1] |

| Phosphonium Salts | PyBOP, PyAOP | 45 - 90 minutes | >98% | High coupling efficiency, comparable to aminium/uronium salts. Byproducts are generally water-soluble, which can simplify purification. |

Note: Coupling efficiencies and reaction times are sequence-dependent and can be influenced by the specific peptide sequence, resin, and synthesizer conditions. The data for Fmoc-Asp-ODmb is presented as a qualitative guide for the expected performance of this compound.[1]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound using representative reagents from each class. These protocols assume a standard Fmoc-SPPS workflow on a resin support.

General Preliminary Steps (Prior to Coupling)

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Protocol 1: Coupling using HATU (Aminium/Uronium Salt)

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and an amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin in the reaction vessel.

-

Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).

Protocol 2: Coupling using DIC/Oxyma (Carbodiimide)

-

Reagent Solution Preparation:

-

In one vial, prepare a solution of this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

-

In a separate vial, prepare a solution of N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the this compound/Oxyma solution to the deprotected peptide-resin.

-

Add the DIC solution to the reaction vessel.

-

-

Reaction: Agitate the mixture at room temperature for 60-120 minutes.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times).

-

Monitoring (Optional but Recommended): Perform a Kaiser test to check for complete coupling.

Protocol 3: Coupling using PyBOP (Phosphonium Salt)

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction mixture at room temperature for 45-90 minutes.

-

Washing: After the coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the coupling of this compound and a logical relationship diagram comparing the different classes of coupling reagents.

Caption: A generalized experimental workflow for the coupling of this compound in SPPS.

References

Application Notes and Protocols for the Incorporation of Fmoc-Asp(OcHex)-OH in Long Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of long peptide sequences using solid-phase peptide synthesis (SPPS) is often complicated by side reactions, prominent among which is the formation of aspartimide at aspartic acid residues. This side reaction can lead to the formation of impurities that are difficult to separate from the target peptide, thereby reducing the overall yield and purity. A key strategy to mitigate aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid. This application note details the use of Fmoc-Asp(OcHex)-OH, where the cyclohexyl ester (OcHex) provides significant steric bulk, for the successful incorporation of aspartic acid into long peptide chains while minimizing aspartimide formation. Detailed protocols for its incorporation, deprotection, and cleavage are provided, along with a comparative overview of various aspartic acid protecting groups.

Introduction: The Challenge of Aspartimide Formation

Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the cornerstone of modern peptide synthesis.[1][2] However, the synthesis of long peptides, particularly those containing aspartic acid (Asp) residues, is frequently hampered by the formation of a succinimide (B58015) derivative known as aspartimide.[3][4] This base-catalyzed intramolecular cyclization occurs during the piperidine-mediated removal of the Fmoc protecting group.[4] The resulting aspartimide is susceptible to nucleophilic attack by piperidine (B6355638) or hydrolysis, leading to a mixture of α- and β-aspartyl peptides, as well as potential racemization at the α-carbon of the aspartic acid residue.

The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic. To address this challenge, a common and effective strategy is to increase the steric hindrance around the β-carboxyl group of the aspartic acid side chain, thereby impeding the intramolecular cyclization. While Fmoc-Asp(OtBu)-OH is widely used, its tert-butyl group may not provide sufficient steric bulk in particularly challenging sequences. Historically, the cyclohexyl (cHex) protecting group has been shown to be effective in minimizing aspartimide formation in Boc-based SPPS. This application note explores the application of its Fmoc-protected counterpart, this compound, in modern Fmoc-SPPS for the synthesis of long and complex peptides.

The Role of Steric Hindrance: this compound

The cyclohexyl group of this compound provides substantial steric bulk around the side-chain carboxyl ester, effectively shielding it from nucleophilic attack by the backbone amide nitrogen. This steric hindrance significantly reduces the rate of aspartimide formation, leading to a higher purity of the final peptide.

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Comparative Efficacy of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid has a significant impact on the prevention of aspartimide formation. The following table summarizes the performance of various protecting groups.

| Protecting Group | Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation | Cleavage Conditions |

| OtBu (tert-butyl) | -C(CH₃)₃ | Moderate | Standard, but can be insufficient for problematic sequences. | TFA |

| OMpe (3-methyl-3-pentyl) | -C(CH₃)(C₂H₅)₂ | High | More effective than OtBu. | TFA |

| ODie (3,3-diethylpropyl) | -CH₂C(C₂H₅)₂CH₃ | High | Comparable to OMpe. | TFA |

| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₄H₉) | Very High | Extremely effective, significantly reduces aspartimide formation. | TFA |

| OcHex (cyclohexyl) | -C₆H₁₁ | High | Historically effective in Boc-SPPS, expected to be highly effective in Fmoc-SPPS. | Strong Acid (e.g., HF or TFMSA) |

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into peptide sequences. Optimization may be required based on the specific peptide sequence and resin.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, Collidine)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., TIS, DODT, Water)

-

Dichloromethane (DCM)

-

Diethyl ether

General Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for this compound Incorporation

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

Prepare the coupling solution: Dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Pre-activate the amino acid for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Coupling times may need to be extended for this sterically hindered amino acid.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection of the OcHex Group

The cyclohexyl ester is stable to the standard TFA cleavage cocktails used for t-butyl-based protecting groups. Therefore, a stronger acid is required for its removal.

-

Resin Washing and Drying: After the final Fmoc deprotection and washing steps, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol (B1676322) (1:8:1) or use neat Hydrogen Fluoride (HF). Caution: HF is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at 0°C to room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

-

Incomplete Coupling of this compound: Due to its steric bulk, longer coupling times or double coupling may be necessary. The use of more potent coupling reagents like HATU can also improve efficiency.

-

Aggregation of Long Peptides: For sequences prone to aggregation, consider using pseudoproline dipeptides or backbone protection strategies (e.g., Dmb) for residues preceding the problematic region.

Conclusion

The incorporation of this compound presents a valuable strategy for the synthesis of long and complex peptides where aspartimide formation is a significant concern. The steric hindrance provided by the cyclohexyl group effectively minimizes this problematic side reaction. While the final cleavage of the OcHex group requires stronger acidic conditions compared to t-butyl-based protecting groups, the resulting increase in peptide purity and yield can be highly advantageous for the synthesis of challenging peptide sequences. Researchers and drug development professionals can leverage this approach to access high-purity long peptides for their therapeutic and research applications.

References

Application Notes and Protocols for the Deprotection of Fmoc-Asp(OcHex)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). When incorporating aspartic acid into a peptide sequence, the choice of the side-chain protecting group is critical to prevent side reactions, most notably the formation of aspartimide. Aspartimide formation, a base-catalyzed intramolecular cyclization, can lead to the formation of α- and β-peptide impurities and racemization, significantly impacting the purity and yield of the final peptide.

The cyclohexyl ester (OcHex) has been employed as a side-chain protecting group for aspartic acid, historically in Boc-based SPPS, where it demonstrated a reduced propensity for aspartimide formation. In the context of Fmoc-SPPS, the OcHex group offers the advantage of being stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF). Consequently, the deprotection of the OcHex group is performed concurrently with the final cleavage of the peptide from the solid support using strong acidic conditions.

These application notes provide a detailed overview of the deprotection conditions for the OcHex group in peptides synthesized using Fmoc-Asp(OcHex)-OH, with a focus on maximizing cleavage efficiency while minimizing potential side reactions.

Deprotection Strategy for the OcHex Group

The deprotection of the OcHex group from the aspartic acid side chain is achieved during the final cleavage of the peptide from the resin. This process requires a strong acid, typically trifluoroacetic acid (TFA), in combination with a cocktail of scavengers. The scavengers are crucial for quenching the reactive cationic species generated during the cleavage of the protecting groups and the resin linker, thereby preventing the modification of sensitive amino acid residues such as tryptophan, methionine, and cysteine.

The selection of the appropriate cleavage cocktail is dependent on the amino acid composition of the peptide. The following sections provide detailed protocols and a summary of commonly used cleavage cocktails.

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain tryptophan, methionine, or cysteine.

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage Cocktail (TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5, v/v/v)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM) for washing

-

Centrifuge tubes

-

Sintered glass funnel

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Wash the dried peptide-resin thoroughly with DCM to remove residual DMF and to swell the resin.

-

Dry the resin again under high vacuum for at least 1 hour.

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).

-

Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.

-

Filter the cleavage mixture through a sintered glass funnel to separate the resin.

-

Wash the resin 2-3 times with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to assess purity.

Protocol 2: Cleavage for Peptides Containing Sensitive Residues

This protocol is recommended for peptides containing tryptophan, methionine, cysteine, or arginine residues.

Materials:

-

Peptide-resin (dried under vacuum)

-

Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT), 82.5:5:5:5:2.5, v/v/w/v/v)

-

Cold diethyl ether or MTBE

-

DCM for washing

-

Centrifuge tubes

-

Sintered glass funnel

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Add the freshly prepared Reagent K to the resin (approximately 10-15 mL per gram of resin).

-

Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.

-

Follow steps 7-13 from Protocol 1 to isolate and analyze the peptide.

Data Presentation: Cleavage Cocktail Summary

The following table summarizes commonly used cleavage cocktails for the final deprotection and cleavage of peptides from the solid support. The choice of cocktail is critical for the successful deprotection of the OcHex group while minimizing side reactions.

| Cleavage Cocktail | Composition (v/v) | Scavengers | Recommended for Peptides Containing | Notes |

| Standard | TFA/H₂O/TIS (95:2.5:2.5) | TIS, Water | No sensitive residues (Trp, Met, Cys). | A good general-purpose cocktail for simple peptides. TIS is an efficient scavenger for carbocations. |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, TIS, Water | Trityl-protected residues (His, Cys, Asn, Gln). | A low-odor alternative to cocktails containing thiols. Not recommended for peptides with multiple Met or Cys residues due to potential oxidation. |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | Sensitive residues such as Cys, Met, Trp, and Tyr. | A robust and widely used cocktail that provides excellent scavenging for a variety of reactive species. |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | Sulfonyl-protected Arg residues (e.g., Pbf, Pmc). | Minimizes the reattachment of Trp-containing peptides to certain resin linkers. |

| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Phenol, Thioanisole, EDT, Water, DMS, I⁻ | Methionine residues. | Specifically designed to prevent the oxidation of methionine during cleavage. |

Mandatory Visualization

Caption: Workflow for the final cleavage and deprotection of a peptide containing Asp(OcHex).

Manual Coupling of Fmoc-Asp(OcHex)-OH: A Step-by-Step Guide for Peptide Synthesis

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is crucial for the synthesis of novel peptides with enhanced properties. This guide provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-Asp(OcHex)-OH, a valuable building block for introducing a protected aspartic acid residue with a bulky cyclohexyl ester side-chain.

The cyclohexyl (OcHex) protecting group on the aspartic acid side chain offers unique solubility characteristics and can influence peptide conformation. However, its steric bulk necessitates optimized coupling conditions to ensure high efficiency and minimize side reactions. This protocol outlines the key steps, reagent quantities, and monitoring procedures for the successful manual coupling of this derivative.

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale. Adjustments can be made for different scales, maintaining the specified reagent equivalents.

Resin Preparation and Swelling

Prior to initiating the coupling reaction, the solid-phase support (resin) must be adequately prepared to ensure optimal reaction kinetics.

-

Resin Weighing: Accurately weigh the appropriate amount of resin for a 0.1 mmol scale synthesis. For a resin with a loading capacity of 0.5 mmol/g, 200 mg would be required.

-

Transfer to Reaction Vessel: Transfer the weighed resin to a suitable manual reaction vessel equipped with a frit for solvent filtration.

-

Swelling: Add N,N-Dimethylformamide (DMF) to the resin, ensuring it is fully submerged. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is critical for making the reactive sites on the resin accessible.[1][2]

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a prerequisite for the subsequent coupling step.

-